molecular formula C9H9NO3S B3004269 4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one CAS No. 2726-05-8

4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one

Cat. No.: B3004269
CAS No.: 2726-05-8
M. Wt: 211.24
InChI Key: MGKSYDZVBABYFF-UHFFFAOYSA-N
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Description

4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one is a heterocyclic compound that belongs to the benzothiazepine family This compound is characterized by a seven-membered ring containing nitrogen and sulfur atoms, with two keto groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one typically involves the condensation of 2-aminobenzenethiol with α-haloacetates or α-halocarboxylic acid esters. The reaction is usually carried out in the presence of a base such as sodium methoxide (MeONa) to facilitate the formation of the benzothiazepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist at certain receptors, such as serotonin receptors, and modulate the activity of enzymes like cyclooxygenase. The compound’s effects are mediated through its ability to bind to these targets and alter their function, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one is unique due to its specific ring structure and the presence of two keto groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-9-6-14(12,13)5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKSYDZVBABYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)CS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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